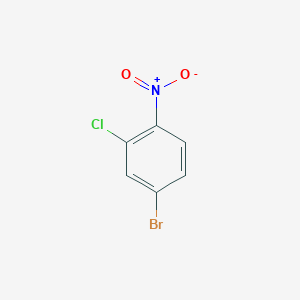
4-Bromo-2-chloro-1-nitrobenzene
Overview
Description
4-Bromo-2-chloro-1-nitrobenzene is a chemical compound with the molecular formula C6H3BrClNO2 . It has an average mass of 236.451 Da and a monoisotopic mass of 234.903564 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, and nitro groups .Chemical Reactions Analysis
This compound can undergo several chemical reactions. For instance, it can undergo nucleophilic substitutions in the presence of strong nucleophiles and electron-withdrawing groups . It can also undergo electrochemical reduction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 236.45 .Scientific Research Applications
Gas Chromatography Analysis : A study by Jie (2000) describes the use of 4-Bromo-2-chloro-1-nitrobenzene in gas chromatography. The compound was utilized as an internal standard for the determination of 2-chloro-4-bromophonel, demonstrating convenience, rapidity, and accuracy in analysis (L. Jie, 2000).
Chemical Reaction Intermediates : Gold, Miri, and Robinson (1980) explored the reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride, leading to the formation of nitrobenzene and the occurrence of aromatic hydrogen exchange. This study highlights the role of this compound as a reactive intermediate in nucleophilic aromatic substitution reactions (Gold, Miri, & Robinson, 1980).
Metabolic Studies : Research by Bray, James, and Thorpe (1958) investigated the metabolism of halogenonitrobenzenes, including this compound, in rabbits. This study provides insights into the biochemical transformations of such compounds in biological systems (Bray, James, & Thorpe, 1958).
X-ray Diffraction Experiments : Mroz et al. (2020) conducted a study involving the calculation of anisotropic displacement parameters for compounds including this compound. This research aids in understanding the crystal structure and molecular dynamics of such compounds (Mroz, Wang, Englert, & Dronskowski, 2020).
Electrochemical Studies : Kitagawa, Layloff, and Adams (1963) reported on the electron paramagnetic resonance spectra and voltammetry of halonitrobenzene anion radicals, including those derived from this compound. Such studies are significant for understanding the electrochemical properties of these compounds (Kitagawa, Layloff, & Adams, 1963).
Photoelectrochemical Studies : Research by Compton and Dryfe (1994) on the photoelectrochemical reduction of p-bromo-nitrobenzene contributes to the understanding of the photochemical behavior of similar compounds, including this compound (Compton & Dryfe, 1994).
Synthesis of Medical Intermediates : Zhai Guang-xin (2006) described the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the production of medical drugs like dofetilide, from precursors including 4-nitrophenol and 1,2-dibromoethane (Zhai Guang-xin, 2006).
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-chloro-1-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The affected pathway is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The downstream effects include the formation of a new carbon-electrophile bond and the preservation of the aromaticity of the benzene ring .
Pharmacokinetics
Based on its chemical structure, it is likely to have low water solubility , which could impact its bioavailability
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of a variety of organic compounds, depending on the specific electrophile involved in the reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction is typically conducted under controlled temperature conditions . Additionally, the presence of other chemicals in the reaction environment can also affect the outcome .
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-chloro-1-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRNVDWDFCINEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



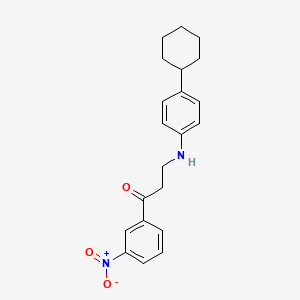
![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B3038663.png)
![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B3038664.png)
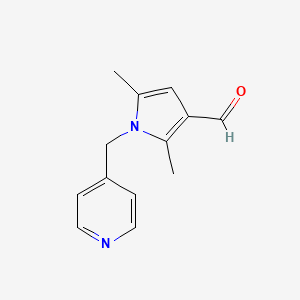
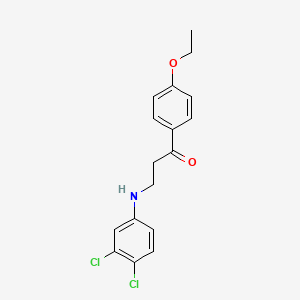
![4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3038667.png)
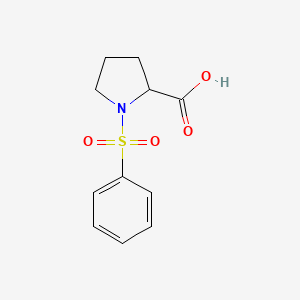

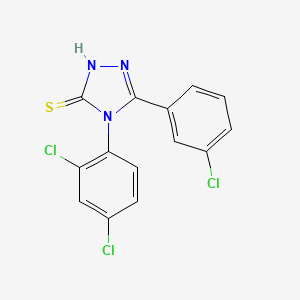
![(2E)-3-{4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}prop-2-enoic acid](/img/structure/B3038672.png)
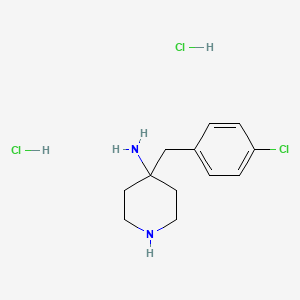
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3038678.png)
![(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B3038680.png)
